
N,N-diisopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N,N-diisopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
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Biological Activity
N,N-Diisopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyridine moiety : Contributes to the compound's interaction with biological targets.
- Thioacetamide group : Enhances solubility and bioavailability.
The molecular formula is C_{13}H_{18}N_{4}OS, with a molecular weight of approximately 286.37 g/mol.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown activity against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
A study highlighted that derivatives with electron-withdrawing groups on the phenyl ring enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The oxadiazole scaffold has been linked to anticancer activity. Compounds containing this structure have demonstrated:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
In vitro studies showed that similar compounds could inhibit tumor growth in U937 cells with IC50 values ranging from 10 to 20 µM .
Antiviral Activity
Recent investigations into oxadiazole derivatives have revealed promising antiviral properties. Specifically, compounds targeting HIV replication have been identified, showing effectiveness against both wild-type and drug-resistant strains of HIV. The mechanism involves interference with viral transcription processes .
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving thioamide precursors.
- Substitution reactions : The introduction of the diisopropylamine group can enhance the pharmacological profile of the compound.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens. The results indicated that the presence of specific substituents significantly influenced activity:
Compound | Activity (MIC µg/mL) | Target Pathogen |
---|---|---|
Compound A | 0.5 | S. aureus |
Compound B | 1.0 | E. coli |
N,N-Diisopropyl | 0.75 | K. pneumoniae |
Study 2: Anticancer Potential
In a cellular assay evaluating the antiproliferative effects on U937 cells:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Etoposide | 17.94 | Topoisomerase inhibitor |
N,N-Diisopropyl | 16.23 | Induction of apoptosis |
These findings suggest that N,N-diisopropyl derivatives may serve as potential leads for further development in cancer therapy.
Scientific Research Applications
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives of 5-(pyridine-2-yl)-1,3,4-oxadiazol have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings suggest that N,N-diisopropyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may exhibit similar efficacy.
Anticancer Potential
The compound's anticancer potential is also noteworthy. Recent studies indicate that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, compounds targeting thymidylate synthase have shown IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines . This suggests that this compound could play a role in developing novel anticancer agents.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, N,N-diisopropyl derivatives demonstrated promising results against both gram-positive and gram-negative bacteria. The disc diffusion method revealed zones of inhibition comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer activity of oxadiazole derivatives showed that compounds similar to N,N-diisopropyl derivatives effectively inhibited cell growth in multiple cancer cell lines. The results highlighted their potential as lead compounds for further development in cancer therapeutics .
Properties
IUPAC Name |
N,N-di(propan-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)19(11(3)4)13(20)9-22-15-18-17-14(21-15)12-6-5-7-16-8-12/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGZENUNZJYJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(O1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.